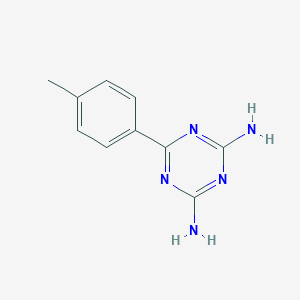

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECZZKFYYMMMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274877 | |

| Record name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19338-12-6 | |

| Record name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, tailored for researchers, scientists, and drug development professionals. The document details the compound's core chemical attributes, experimental protocols for its synthesis, and insights into its potential biological activities, including its role as a kinase inhibitor.

Core Chemical Properties

This compound, also known by its IUPAC name 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, is a heterocyclic organic compound belonging to the triazine family.[1][2] Its structure features a triazine ring substituted with two amino groups and a 4-methylphenyl (p-tolyl) group. This compound is of interest in medicinal chemistry due to the established biological activities of the 1,3,5-triazine scaffold.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | [1][2] |

| Synonyms | 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine, 6-(p-Tolyl)-1,3,5-triazine-2,4-diamine | [1][2] |

| CAS Number | 19338-12-6 | [6][7] |

| Molecular Formula | C₁₀H₁₁N₅ | [6][7] |

| Molecular Weight | 201.23 g/mol | [2][6][7] |

| Melting Point | 239.5-243.5 °C | [6][7] |

| Appearance | White to off-white solid/powder | [8] |

| Solubility | While specific quantitative data is limited, related compounds like 2,4-diamino-6-phenyl-1,3,5-triazine show very poor solubility in water (0.03 g/100ml at 20°C) and are insoluble in benzene, but soluble in methyl cellosolve.[9][10] Halogenated triazine derivatives generally exhibit limited water solubility but improved solubility in polar organic solvents like acetone and ethanol.[11] | N/A |

Experimental Protocols

The synthesis of 2,4-diamino-6-aryl-1,3,5-triazines is well-documented, with several methods reported in the literature. A common and efficient approach involves the microwave-assisted reaction of dicyandiamide with a corresponding nitrile.[12][13]

Synthesis of this compound

This protocol is a generalized procedure based on microwave-assisted synthesis methods for similar compounds.[12][13]

Materials:

-

4-methylbenzonitrile

-

Dicyandiamide

-

Solvent (e.g., 1-pentanol or DMSO)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 4-methylbenzonitrile (1 equivalent) and dicyandiamide (1-1.2 equivalents).

-

Add a suitable solvent, such as 1-pentanol or dimethyl sulfoxide (DMSO), to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 150-200 °C) for a designated time (e.g., 10-30 minutes). Reaction conditions should be optimized for the specific setup.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The solid product is typically collected by filtration.

-

Wash the collected solid with a suitable solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization if necessary.

-

Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Derivatives of 2,4-diamino-1,3,5-triazine have shown a range of biological activities, including anticancer properties.[4][5][14] Notably, some of these compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3] One such target is the PIM1 kinase, a serine/threonine kinase involved in cell survival, proliferation, and apoptosis.[1][8][9]

PIM1 Kinase Signaling Pathway

The PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a significant role in various cellular functions.[8][15] Its activity is regulated by cytokines and growth factors. PIM1 can phosphorylate several downstream targets, leading to the modulation of gene expression and cellular processes that contribute to tumorigenesis.[15]

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Kinase Inhibition Assay Workflow

To evaluate the inhibitory activity of this compound against a target kinase like PIM1, a standard in vitro kinase assay can be performed. A common method is a luminescence-based assay that measures ATP consumption.

References

- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 2. This compound | C10H11N5 | CID 29542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 4. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound 97 19338-12-6 [sigmaaldrich.com]

- 8. PIM1 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

CAS Number: 19338-12-6

Synonyms: 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, 6-(p-tolyl)-1,3,5-triazine-2,4-diamine

Introduction

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine is a heterocyclic organic compound with a triazine core. The 2,4-diamino-1,3,5-triazine scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of activities including anticancer, antimicrobial, and herbicidal properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₅ |

| Molecular Weight | 201.23 g/mol |

| Appearance | White powder |

| Melting Point | 237-245 °C |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | 0-8°C |

Synthesis

The synthesis of this compound can be achieved through several methods. A common and environmentally friendly approach is the microwave-assisted reaction of dicyandiamide with p-tolunitrile. This method offers high yields and short reaction times with a simple work-up procedure.[1][2]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a general procedure for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines, which can be adapted for the synthesis of the title compound.[1][2]

Materials:

-

p-Tolunitrile

-

Dicyandiamide

-

Dimethyl sulfoxide (DMSO)

-

Microwave reactor

Procedure:

-

In a microwave-transparent vessel, combine p-tolunitrile (1 equivalent) and dicyandiamide (1.1 equivalents).

-

Add a minimal amount of DMSO to create a slurry.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by filtration and wash with water and a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass spectrometry

-

Elemental analysis

Biological Activity and Potential Mechanism of Action

Derivatives of 2,4-diamino-1,3,5-triazine have been extensively studied for their potential as anticancer agents.[3][4][5] The primary proposed mechanism of action for many of these compounds is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[6][7]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. Rapidly proliferating cells, such as cancer cells, have a high demand for these building blocks and are therefore particularly sensitive to the inhibition of DHFR. By blocking DHFR, 2,4-diamino-1,3,5-triazine derivatives can disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[8]

Anticancer Activity

Numerous studies have reported the in vitro anticancer activity of various 6-aryl-2,4-diamino-1,3,5-triazine derivatives against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), melanoma, and bladder cancer.[3][9] These compounds often exhibit IC50 values in the low micromolar to nanomolar range. The selective activity against cancer cells is a promising aspect for their development as therapeutic agents.

Other Potential Applications

Besides its potential in drug development, this compound and related compounds have applications in other fields:

-

Herbicides and Plant Growth Regulators: Triazine derivatives are widely used in agriculture.

-

Dyes and Pigments: The triazine core can be incorporated into dye structures.

-

Polymer Chemistry: It can be used as a modifier to enhance the properties of polymers.

Conclusion

This compound is a versatile compound with significant potential, particularly in the field of drug discovery. Its structural similarity to known DHFR inhibitors makes it a compelling candidate for further investigation as an anticancer agent. The synthetic routes are well-established, with green chemistry approaches offering efficient and environmentally friendly methods for its preparation. Further research is warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. This would involve in vitro enzyme inhibition assays, cell-based assays to determine its effect on cancer cell signaling pathways, and in vivo studies to evaluate its efficacy and pharmacokinetic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazine s. A quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of 2,4-Diamino-6-aryl-1,3,5-triazines: Methods, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diamino-6-aryl-1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This technical guide provides an in-depth overview of the primary synthetic routes to this important class of molecules, complete with detailed experimental protocols, comparative data, and visual diagrams of key reaction pathways.

Core Synthetic Strategies

The synthesis of 2,4-diamino-6-aryl-1,3,5-triazines can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. The most prominent methods involve the condensation of biguanides with esters, the reaction of dicyandiamide with nitriles, and one-pot multi-component reactions.

The Biguanide Route: Condensation with Esters

A cornerstone of 1,3,5-triazine synthesis is the reaction of an arylbiguanide with an appropriate ester. This method is highly versatile, allowing for diverse substitutions on both the aryl and triazine moieties. The arylbiguanide intermediate is typically prepared from the corresponding aniline and dicyandiamide.[6] The overall process can be performed in a two-step sequence or as a one-pot reaction.[6]

The general reaction scheme involves the base-catalyzed condensation of a biguanide hydrochloride salt with an ester, often a methyl or ethyl benzoate derivative, in an alcoholic solvent like methanol.[6][7] Sodium methoxide is a commonly used base.[6][7] Microwave irradiation has been shown to significantly accelerate this reaction.[1][7]

Caption: General two-step synthesis via the biguanide route.

Step 1: Synthesis of 2,4-dichloro-phenyl-biguanide hydrochloride

-

A mixture of 2,4-dichloroaniline (1 eq) and dicyandiamide (1 eq) is prepared.

-

Trimethylsilyl chloride (TMSCl) is added to the mixture.

-

The reaction is subjected to microwave irradiation for 10 minutes at 130 °C.

-

The resulting biguanide hydrochloride is purified for the next step.

Step 2: Synthesis of the triazine derivative

-

The synthesized 2,4-dichloro-phenyl-biguanide hydrochloride (1 eq) is dissolved in anhydrous methanol under a nitrogen atmosphere and cooled to 0°C.

-

Sodium methoxide (10-15 eq) is added to the cooled solution.

-

Methyl 4-chlorobenzoate (1.3-1.5 eq) is added to the reaction mixture.

-

The reaction is stirred while maintaining the cold temperature.

-

The resulting precipitate is collected and washed successively with methanol, water, and cyclohexane, then dried to yield the final product as a white powder.

The Dicyandiamide and Nitrile Route: A Green Chemistry Approach

A more direct and atom-economical method involves the reaction of dicyandiamide with an aryl nitrile.[8][9] This approach is often promoted by microwave irradiation and can be considered a "green" synthesis due to reduced solvent use and shorter reaction times compared to traditional methods.[8][9][10] The reaction is typically carried out in a high-boiling polar solvent like DMSO to ensure good absorption of microwave energy.[10]

References

- 1. ijpras.com [ijpras.com]

- 2. researchgate.net [researchgate.net]

- 3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calciu… [ouci.dntb.gov.ua]

- 4. Buy 2,4-Diamino-6-dimethylamino-1,3,5-triazine | 1985-46-2 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpras.com [ijpras.com]

- 8. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, methods of synthesis, and known biological activities, with a focus on its potential as an antifolate and anticancer agent.

Chemical Structure and Properties

2,4-Diamino-6-(p-tolyl)-1,3,5-triazine is a derivative of 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms. The structure is characterized by two amino groups at positions 2 and 4, and a p-tolyl group (a toluene substituent at the para position) at position 6.

| Identifier | Value | Reference |

| IUPAC Name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number | 19338-12-6 | [1][2] |

| Chemical Formula | C10H11N5 | [1][2] |

| Molecular Weight | 201.23 g/mol | [1] |

| SMILES | CC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | [1] |

Synthesis of 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine

The synthesis of 2,4-diamino-6-substituted-1,3,5-triazines is well-established, with common methods starting from either dicyandiamide or cyanuric chloride. A prevalent and efficient method involves the reaction of dicyandiamide with a corresponding nitrile under basic conditions, often facilitated by microwave irradiation to reduce reaction times and improve yields.

General Synthesis Workflow

The logical flow for a common synthesis route is depicted below.

Caption: General workflow for the synthesis of 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established green synthesis methodologies for 2,4-diamino-1,3,5-triazine derivatives.[2][3]

Materials:

-

Dicyandiamide

-

p-Tolunitrile

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine dicyandiamide (1.0 eq), p-tolunitrile (1.1 eq), and a catalytic amount of powdered potassium hydroxide (0.2 eq).

-

Add a minimal amount of a high-boiling point solvent such as dimethylformamide (DMF) to create a slurry.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 150 °C) and power (e.g., 100 W) for a short duration (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Add cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine.

-

Dry the purified product under vacuum.

Biological Activity and Mechanism of Action

Derivatives of 2,4-diamino-1,3,5-triazine are recognized for their diverse biological activities, most notably as antifolate agents.[4][5] This class of compounds also exhibits potential as anticancer, antiplasmodial, and antibacterial agents.[4][6]

Antifolate Activity: Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action for many biologically active 2,4-diamino-1,3,5-triazines is the inhibition of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and survival.

By inhibiting DHFR, these compounds disrupt the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and apoptosis. This mechanism is the basis for their use as anticancer and antimicrobial agents.

Caption: Inhibition of the folate metabolic pathway by 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine.

Anticancer Activity

The antifolate activity of 2,4-diamino-1,3,5-triazine derivatives makes them promising candidates for cancer chemotherapy. Some studies have reported the in vitro antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives against various cancer cell lines.[6] For instance, certain derivatives have shown remarkable activity against melanoma cell lines.[6]

Antimicrobial and Antiplasmodial Activity

The essential role of the folate pathway in microorganisms and protozoa, such as the malaria parasite Plasmodium falciparum, makes DHFR an attractive target for antimicrobial and antiplasmodial drugs. 2,4-diamino-1,3,5-triazine derivatives have been designed and synthesized as antiplasmodial antifolates, demonstrating potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.[4]

Quantitative Biological Data

The following table summarizes the reported biological activity for some 2,4-diamino-1,3,5-triazine derivatives. It is important to note that the specific activity of 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine may vary and requires specific testing.

| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |

| 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines | P. falciparum (FCR-3 strain) | IC50 | 2.66 nM | [4] |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[}4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma (MALME-3M) | GI50 | 3.3 x 10-8 M | [6] |

| Functionalized 6-aryl-2,4-diamino-1,3,5-triazines | PIM1 Kinase | IC50 | 1.18 µg/mL | [1] |

Conclusion

2,4-Diamino-6-(p-tolyl)-1,3,5-triazine and its analogs represent a versatile scaffold with significant potential in drug discovery and development. Their straightforward synthesis and potent biological activity, particularly as DHFR inhibitors, make them attractive candidates for further investigation as anticancer, antimicrobial, and antiplasmodial agents. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for specific biological targets, as well as comprehensive preclinical and clinical evaluations.

References

- 1. ijpras.com [ijpras.com]

- 2. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Diamino Triazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, particularly its diamino-substituted derivatives, represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, exhibiting significant anticancer, antimicrobial, and antimalarial properties. This technical guide provides an in-depth overview of the biological activities of diamino triazine compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Diamino triazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cellular signaling pathways crucial for cancer cell growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activities of various diamino triazine compounds, presenting their half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50) against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (µM) | Reference Compound | Activity (µM) |

| Imamine-1,3,5-triazine Derivatives | Imatinib | |||

| Compound 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50[1] |

| Compound 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50[1] |

| s-Triazine Hydrazone Derivatives | ||||

| Compound 11 | MCF-7 (Breast Cancer) | 1.01 | - | -[2] |

| Compound 11 | HCT-116 (Colon Carcinoma) | 0.97 | - | -[2] |

| 2,4-Diamino-1,3,5-triazine Derivatives | ||||

| Compound 11o | Capan-1 (Pancreatic Adenocarcinoma) | 1.4 | - | -[2] |

| Compound 11r | Capan-1 (Pancreatic Adenocarcinoma) | 5.1 | - | -[2] |

| Compound 11s | Capan-1 (Pancreatic Adenocarcinoma) | 5.3 | - | -[2] |

| 4,6-Diamino-1,3,5-triazine-2-carbohydrazides | ||||

| Compounds 3a-e | MDA-MB-231 (Breast Cancer) | Low micromolar | - | -[3] |

| 2-(4,6-Diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitrile | ||||

| Compound 19 | MALME-3 M (Melanoma) | GI50 = 0.033 | - | -[4] |

| Monastrol-1,3,5-triazine Derivatives | ||||

| Derivative 19 | HeLa (Cervical Cancer) | 39.7 | - | -[5] |

| Derivative 19 | MCF-7 (Breast Cancer) | 41.5 | - | -[5] |

| Derivative 19 | HL-60 (Promyelocytic Leukemia) | 23.1 | - | -[5] |

| Derivative 19 | HepG2 (Hepatocellular Carcinoma) | 31.2 | - | -[5] |

| Hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone | ||||

| Compound 12 | HCT116 (Colorectal Carcinoma) | GI50 = 0.026 | - | -[5] |

| Compound 12 | MCF-7 (Breast Cancer) | GI50 = 0.080 | - | -[5] |

| Compound 13 | HCT116 (Colorectal Carcinoma) | GI50 = 0.116 | - | -[5] |

| Compound 13 | MCF-7 (Breast Cancer) | GI50 = 0.127 | - | -[5] |

Kinase Inhibition

A significant mechanism underlying the anticancer activity of diamino triazines is their ability to inhibit various protein kinases, which are critical regulators of cell signaling.

Quantitative Kinase Inhibition Data

| Compound/Derivative | Target Kinase | IC50 |

| 2-Hydroxy-4,6-diamino-[2][6][7]triazine (14d) | VEGF-R2 (KDR) | 18 nM[8] |

| 6-Aryl-2,4-diamino-1,3,5-triazine (5b) | PIM1 kinase | 1.18 µg/mL[9][10] |

| 3-Amino-1,2,4-triazine derivatives | PDK1 | 0.01 - 0.1 µM[11] |

| 6-amino-1,3,5-triazine (C11) | Bruton's tyrosine kinase (BTK) | 17.0 nM[12] |

Antimicrobial and Antimalarial Activity

Diamino triazine compounds have also demonstrated significant activity against various microbial pathogens, including bacteria, fungi, and the malaria-causing parasite, Plasmodium falciparum. A primary target for their antimalarial and antibacterial action is the enzyme dihydrofolate reductase (DHFR).

Quantitative Antimicrobial and Antimalarial Activity Data

| Compound/Derivative | Organism/Strain | Activity |

| 6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines | ||

| 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride | P. falciparum (FCR-3, drug-resistant) | IC50 = 2.66 nM[13] |

| Amphipathic Triazine Polymers | ||

| TZP3 and TZP5 | Multidrug-resistant Pseudomonas aeruginosa | Potent synergistic activity with chloramphenicol[14] |

| s-Triazine derivatives | ||

| Compounds 10, 16, 25, 30 | Staphylococcus aureus | Comparable to ampicillin[15] |

| Compounds 13, 14 | Escherichia coli | Comparable to ampicillin[15] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (diamino triazine derivatives)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of diamino triazine compounds against a specific protein kinase. The specific substrate and conditions may vary depending on the kinase being studied.

Materials:

-

Purified active kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test compounds (diamino triazine derivatives)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-32P]ATP)

-

Microplates (e.g., 384-well)

-

Plate reader compatible with the detection method

Procedure:

-

Compound Preparation: Prepare serial dilutions of the diamino triazine compounds in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate well, combine the kinase, the test compound at various concentrations, and the kinase reaction buffer. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C or room temperature).

-

Termination and Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA). Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

-

Data Analysis: Measure the signal using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are targeted by biologically active diamino triazine compounds.

Experimental Workflow

References

- 1. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting PDK1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting PDK1 for Chemosensitization of Cancer Cells [mdpi.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. benchchem.com [benchchem.com]

- 12. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1,3,5-Triazine Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a six-membered heterocyclic motif containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and the ability to act as a versatile template for the introduction of various substituents have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of the recent advancements of 1,3,5-triazine derivatives in key therapeutic areas, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A notable area of investigation is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have reported 1,3,5-triazine derivatives as potent EGFR-TK inhibitors. For instance, certain derivatives have shown significant inhibitory activity against EGFR-TK, leading to potent anticancer effects in breast cancer cell lines.

Another critical signaling cascade implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. A number of 1,3,5-triazine derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival pathway in cancer cells. This dual inhibition strategy is a promising approach to overcome resistance mechanisms that can arise from targeting a single point in the pathway.

Furthermore, 1,3,5-triazine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids, and thus, for cell proliferation. By targeting DHFR, these compounds can effectively starve cancer cells of the building blocks necessary for their growth.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,3,5-triazine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| Derivative A | A549 (Lung) | 5.2 | DHFR | [1] |

| Derivative B | MCF-7 (Breast) | 8.7 | EGFR-TK | [2] |

| Derivative C | HeLa (Cervical) | 3.1 | PI3K/mTOR | [3] |

| Derivative D | HCT116 (Colon) | 6.5 | Not specified | [4] |

| Derivative E | HepG2 (Liver) | 4.9 | Not specified | [4] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,5-triazine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For instance, certain 1,3,5-triazine derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli. The antimicrobial activity can be modulated by the nature of the substituents on the triazine ring, allowing for the optimization of potency and spectrum of activity.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of selected 1,3,5-triazine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative F | Staphylococcus aureus | 16 | [5][6] |

| Derivative G | Escherichia coli | 32 | [5][6] |

| Derivative H | Candida albicans | 8 | [4] |

| Derivative I | Bacillus subtilis | 12.5 | [3] |

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, 1,3,5-triazine derivatives have also shown promise as antiviral and anti-inflammatory agents. Their antiviral activity has been reported against a variety of viruses, although the mechanisms of action are still under investigation for many derivatives.

In the context of inflammation, certain 1,3,5-triazine derivatives have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in the treatment of inflammatory disorders.

Experimental Protocols

General Synthesis of 2,4,6-Trisubstituted-1,3,5-triazine Derivatives from Cyanuric Chloride

The most common method for the synthesis of 1,3,5-triazine derivatives involves the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled and regioselective synthesis by carefully managing the reaction temperature.

Step 1: Monosubstitution Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF, or dichloromethane) and cooled to 0-5 °C. An equimolar amount of the first nucleophile is added dropwise in the presence of a base (e.g., sodium carbonate, potassium carbonate, or triethylamine) to neutralize the HCl generated during the reaction. The reaction is typically stirred at this temperature for a few hours.

Step 2: Disubstitution The temperature of the reaction mixture is raised to room temperature, and the second nucleophile is added. The reaction is stirred for several hours to overnight to afford the disubstituted product.

Step 3: Trisubstitution For the final substitution, the reaction temperature is typically elevated to reflux to replace the last, least reactive chlorine atom with the third nucleophile.

The products at each stage can be isolated and purified by standard techniques such as filtration, extraction, and recrystallization or chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,3,5-triazine derivatives and incubated for a specified period (typically 24-72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][7][8][9][10]

Antimicrobial Activity Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The 1,3,5-triazine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The anticancer activity of many 1,3,5-triazine derivatives is attributed to their ability to modulate key signaling pathways involved in cell growth and survival. A prominent example is the PI3K/Akt/mTOR pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,5-triazine derivatives.

Experimental Workflow for Synthesis and Screening

The general workflow for the discovery and evaluation of new 1,3,5-triazine derivatives involves a multi-step process from chemical synthesis to biological screening.

Caption: A typical workflow for the development of 1,3,5-triazine-based therapeutic agents.

Conclusion

The 1,3,5-triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of its chemical modification allows for the fine-tuning of biological activity and the exploration of diverse chemical spaces. The derivatives discussed in this review highlight the significant potential of this heterocyclic system in addressing critical unmet medical needs in oncology, infectious diseases, and inflammatory conditions. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. remedypublications.com [remedypublications.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Dawn of a New Therapeutic Era: A Technical Guide to Novel Triazine-Based Agents

For Researchers, Scientists, and Drug Development Professionals

The triazine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the development of novel therapeutic agents, demonstrating remarkable versatility across a spectrum of diseases. This technical guide provides an in-depth exploration of the discovery and development of innovative triazine-based compounds, with a focus on their application in oncology, diabetes, and neurodegenerative disorders. This document details the synthesis, mechanisms of action, and preclinical evaluation of these promising molecules, offering a comprehensive resource for professionals in the field of drug discovery.

Synthetic Strategies and Chemical Landscape

The synthesis of therapeutically relevant triazine derivatives often commences from the readily available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at varying temperatures allows for sequential and regioselective nucleophilic substitution, enabling the construction of a diverse library of mono-, di-, and tri-substituted triazines.

A general synthetic workflow is depicted below:

Microwave-assisted and ultrasound-assisted organic synthesis have also been employed to accelerate reaction times and improve yields, offering more environmentally friendly "green" chemistry approaches.[1]

Anticancer Applications: Targeting Key Signaling Pathways

A significant focus of triazine-based drug discovery has been in the field of oncology, with many derivatives exhibiting potent anticancer activity. A primary mechanism of action for these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The binding of growth factors to receptor tyrosine kinases (RTKs) initiates a cascade of events, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets, including mTOR.

Several triazine derivatives have demonstrated potent and selective inhibition of PI3K isoforms and/or mTOR.[2][3][4] The quantitative data for a selection of these compounds are summarized in the table below.

| Compound ID | Target(s) | IC50 (nM) | Cell Line | Reference |

| ZSTK474 | PI3K (pan-class I) | 370 (α), 160 (β), 210 (δ), 60 (γ) | - | [2] |

| Gedatolisib (PKI-587) | PI3Kα/γ/δ, mTOR | 0.4 (α), 5.4 (γ), 3.9 (δ), 1.6 (mTOR) | - | [3] |

| Compound 13g | PI3Kα, mTOR | 7.0 (PI3Kα), 48 (mTOR) | A549, MCF-7, Hela | [4] |

| Compound 13 | PI3Kα | 1.2 | HCT-116, U87-MG | [2] |

| Compound 4f | EGFR, PI3K, Akt, mTOR | 61 (EGFR) | HCT-116 | [5] |

| Compound 32 | PI3Kα | 0.32 | - | [3] |

Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of triazine compounds against the PI3Kα enzyme.

-

Reagent Preparation :

-

Prepare a stock solution of the triazine test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of recombinant human PI3Kα enzyme in kinase buffer.

-

Prepare a solution of the substrate, phosphatidylinositol (PI), in kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

-

Assay Procedure :

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the PI3Kα enzyme to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the PI substrate and ATP.

-

Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

Detect the amount of ADP produced, which is proportional to the kinase activity, using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Antidiabetic Applications: Targeting DPP-4

Triazine-based compounds have also shown significant promise as antidiabetic agents, primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.

| Compound ID | Target | IC50 (nM) | Selectivity | Reference |

| Compound 15q | DPP-4 | 28,050 | 8-10-fold over DPP-8 and DPP-9 | [6] |

| Compound 8c | DPP-4 | 4.2 | Selective over DPP-8 and DPP-9 | [7] |

| Compound 8c | DPP-4 | 2.32 | - | [8] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory potential of triazine derivatives against DPP-4.[9][10][11]

-

Reagent Preparation :

-

Prepare a stock solution of the triazine test compound in DMSO.

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.

-

Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC, in assay buffer.

-

-

Assay Procedure :

-

Add the test compound at various concentrations to the wells of a 96-well black microplate.

-

Add the DPP-4 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each compound concentration compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Neuroprotective Applications: Targeting MAO-B

In the realm of neurodegenerative diseases, triazine-based compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can increase the levels of these neurotransmitters in the brain, offering a potential therapeutic strategy for conditions like Parkinson's disease.

| Compound ID | Target | Ki (nM) | Inhibition Mode | Reference |

| Compound 41a | MAO-B | 35.4 | Reversible, Competitive | [12] |

| Compound 41b | MAO-B | 24.2 | Reversible, Competitive | [12] |

| Selegiline (Reference) | MAO-B | 30.35 | - | [12] |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

The following is a general protocol for assessing the MAO-B inhibitory activity of triazine compounds.[13][14][15][16]

-

Reagent Preparation :

-

Prepare a stock solution of the triazine test compound in a suitable solvent.

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Prepare a solution of recombinant human MAO-B enzyme in phosphate buffer.

-

Prepare a solution of the substrate, such as kynuramine or benzylamine, in phosphate buffer.

-

-

Assay Procedure :

-

Pre-incubate the MAO-B enzyme with various concentrations of the test compound for a specific duration (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the formation of the product using a suitable analytical method, such as spectrophotometry or high-performance liquid chromatography (HPLC).

-

-

Data Analysis :

-

Calculate the rate of the enzymatic reaction at each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Calculate the IC50 or Ki value from the dose-response data.

-

The Drug Discovery and Development Workflow

The journey of a novel triazine-based therapeutic agent from initial concept to a marketable drug is a long and complex process. The following diagram illustrates the major stages of this workflow.

Conclusion

The triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. The synthetic tractability of the triazine core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective inhibitors for a range of biological targets. The promising preclinical data for triazine-based compounds in oncology, diabetes, and neurodegenerative diseases underscore their potential to address significant unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to advancing these promising molecules through the drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anti-diabetic activity of triazolotriazine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 10. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 11. 4.4. Dipeptidyl Peptidase IV Inhibitory Assay and Kinetics Assays [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine belongs to the class of 2,4-diamino-1,3,5-triazines, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action of the title compound is limited in publicly available literature, the biological activities of structurally related aryl-substituted 2,4-diamino-1,3,5-triazines are well-documented. This guide synthesizes the probable mechanisms of action for this compound based on the established pharmacology of its chemical class. The primary modes of action are likely centered around the inhibition of key enzymes involved in cell proliferation and survival, including dihydrofolate reductase (DHFR) and various protein kinases. This document provides a comprehensive overview of these potential mechanisms, supported by available quantitative data for analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Putative Mechanisms of Action

The 2,4-diamino-1,3,5-triazine core is a privileged scaffold known to interact with multiple biological targets. The primary hypothesized mechanisms of action for this compound are:

-

Inhibition of Dihydrofolate Reductase (DHFR): The 2,4-diaminotriazine structure is a classic pharmacophore for DHFR inhibitors.[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[2] Inhibition of DHFR disrupts these processes, leading to the arrest of cell proliferation and eventual cell death. This makes DHFR a key target for anticancer and antimicrobial agents.[2]

-

Inhibition of Protein Kinases: Several studies have demonstrated that derivatives of 2,4-diamino-1,3,5-triazine can act as inhibitors of various protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The inhibition of specific kinases can block aberrant signaling and induce therapeutic effects.

Quantitative Data for Structurally Related Compounds

Table 1: Antiproliferative Activity of Related 2,4-Diamino-1,3,5-triazine Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| Compound A | 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine | Not Specified | Potent herbicidal activity | N/A |

| Compound B | 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | MDA-MB-231 (Breast Cancer) | Varies | [3] |

| Compound C | 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines | Jurkat T (Leukemia) | Varies | [4] |

| Compound D | 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3M (Melanoma) | 0.033 | [5] |

Table 2: Kinase Inhibitory Activity of a Related 2,4-Diamino-1,3,5-triazine Derivative

| Compound ID | Structure | Kinase Target | IC50 (µg/mL) | Reference |

| Compound 5b | 6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diamine | PIM1 | 1.18 | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

-

Purified recombinant human DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control wells, add 2 µL of DMSO.

-

Add 178 µL of a master mix containing assay buffer, DHF (final concentration, e.g., 100 µM), and NADPH (final concentration, e.g., 100 µM) to each well.

-

Initiate the reaction by adding 20 µL of a pre-diluted DHFR enzyme solution (final concentration to be optimized for linear reaction kinetics).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the test compound.

-

Determine the percent inhibition relative to the control (DMSO) and calculate the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration.

Antiproliferative Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the antiproliferative effects of a compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibition of a specific kinase signaling pathway in cells by analyzing the phosphorylation status of a downstream substrate using Western blotting.

Materials:

-

Cell line expressing the target kinase

-

Appropriate cell culture medium and supplements

-

Test compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (specific for the phosphorylated and total forms of the target kinase or its substrate)

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to 70-80% confluency in appropriate culture dishes.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in a sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathways and experimental workflows.

References

- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, also known as 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, is a heterocyclic organic compound belonging to the s-triazine class. This class of compounds has garnered significant interest in various scientific and industrial fields due to their diverse biological activities. Derivatives of 2,4-diamino-1,3,5-triazine are notably utilized as active ingredients in herbicides and have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for characterization, and insights into the biological significance of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁N₅ | [3][4] |

| Molecular Weight | 201.23 g/mol | [3][4] |

| Appearance | White to off-white powder/solid | [1][5] |

| Melting Point | 239.5-243.5 °C | [3][5] |

| CAS Number | 19338-12-6 | [3] |

| IUPAC Name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | [4] |

| Synonyms | 2,4-Diamino-6-(p-tolyl)-s-triazine, 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine | [4] |

| Solubility | Sparingly soluble in water. Soluble in some organic solvents like DMSO. | [6] |

| InChI | InChI=1S/C10H11N5/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | [3] |

| InChIKey | DECZZKFYYMMMCQ-UHFFFAOYSA-N | [3] |

| SMILES | Cc1ccc(cc1)c2nc(N)nc(N)n2 | [3] |

Experimental Protocols

Synthesis: Microwave-Assisted Reaction of Dicyandiamide and p-Tolunitrile

This method represents an efficient and environmentally friendly "green" synthesis approach.

Materials:

-

Dicyandiamide

-

p-Tolunitrile

-

Dimethyl sulfoxide (DMSO)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine dicyandiamide and p-tolunitrile in an appropriate molar ratio.

-

Add a minimal amount of a high-boiling solvent such as DMSO to facilitate the reaction.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature and time to drive the cyclotrimerization reaction.

-

After cooling, the solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Characterization

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

A qualitative and quantitative assessment of solubility can be performed. Small, known amounts of the compound are added to a fixed volume of various solvents (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated until equilibrium is reached, and the solution is analyzed to determine the concentration of the dissolved compound.

1H and 13C NMR spectra are recorded on an NMR spectrometer. A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d6). The chemical shifts (δ), multiplicity, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the molecular structure.

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A solid sample can be prepared as a KBr pellet or a thin film on a salt plate. The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H and C=N vibrations.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The sample is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight.

Biological Activity and Potential Mechanisms of Action

Herbicidal Activity

Many s-triazine derivatives are potent herbicides. Their primary mechanism of action is the inhibition of photosynthesis. They bind to the D1 protein in photosystem II (PSII) of the photosynthetic electron transport chain in plants, blocking the flow of electrons and ultimately leading to plant death.[6]

Anticancer Potential

Derivatives of 2,4-diamino-1,3,5-triazine have shown promising anticancer activity against various cancer cell lines.[2] While the exact mechanism for this specific compound is not fully elucidated, related compounds are known to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

Conclusion

This compound is a compound with significant potential in both agrochemical and pharmaceutical research. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, provide a solid foundation for further investigation. The exploration of its biological activities, particularly its herbicidal and potential anticancer effects, continues to be an active area of research, promising new applications and advancements in these fields. This guide serves as a foundational resource for professionals engaged in the study and application of this versatile molecule.

References

- 1. ijpras.com [ijpras.com]

- 2. 2,4-diphenyl-6-o-tolyl-[1,3,5]triazine synthesis - chemicalbook [chemicalbook.com]

- 3. 6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]